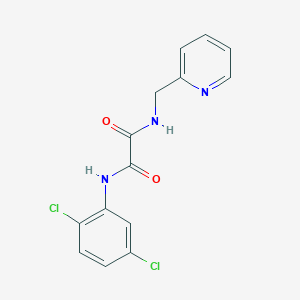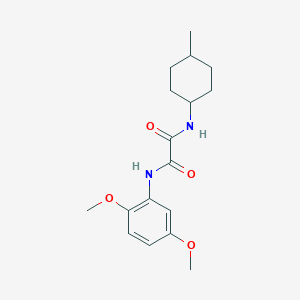
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
説明
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a novel radioligand that has been developed to target the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes such as cholesterol transport, apoptosis, and energy metabolism. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology, oncology, and immunology.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide involves its binding to TSPO, which is expressed on the outer mitochondrial membrane of various cell types. TSPO is involved in the transport of cholesterol into the mitochondria and the regulation of mitochondrial function. It is also involved in the regulation of the immune response and the modulation of apoptosis. This compound binds with high affinity to TSPO and can be used to visualize changes in TSPO expression and function in various pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the expression of cytokines and chemokines, as well as the activation of immune cells such as microglia and macrophages. It has also been shown to modulate the expression of genes involved in cholesterol metabolism and mitochondrial function. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of neuroinflammation and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide is its high affinity and specificity for TSPO, which allows for the visualization of TSPO expression and function in vivo. It is also relatively easy to synthesize and can be labeled with various radioisotopes for imaging studies. However, one of the limitations of this compound is its relatively short half-life, which limits its use in longitudinal studies. In addition, this compound can be affected by various factors such as age, gender, and disease status, which can affect its binding affinity and specificity.
将来の方向性
There are many future directions for the use of N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide in scientific research. One of the main areas of interest is its potential applications in the diagnosis and treatment of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has also been investigated for its potential applications in cancer imaging and therapy, as well as in the modulation of the immune response in autoimmune diseases. Further studies are needed to elucidate the mechanisms of action of this compound and to optimize its use in various scientific research applications.
科学的研究の応用
N-(2,5-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in scientific research as a radiotracer for imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has been shown to bind specifically to TSPO, which is upregulated in various pathological conditions such as neuroinflammation, cancer, and autoimmune diseases. This compound has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.
特性
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-9-4-5-11(16)12(7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVBIZFTJATQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4237960.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methoxybenzamide](/img/structure/B4237979.png)
amine hydrochloride](/img/structure/B4237983.png)


![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4238007.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-biphenylcarboxamide](/img/structure/B4238011.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238013.png)

![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)
![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238045.png)
![4-methyl-1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B4238051.png)

